molecular formula C16H17NO2 B1384230 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde CAS No. 342037-22-3

3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde

Cat. No. B1384230
CAS RN: 342037-22-3
M. Wt: 255.31 g/mol
InChI Key: QJJYBELQAHABAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an organic molecule that contains a benzaldehyde group, a pyridyl group, and a tert-butyl group. The benzaldehyde group consists of a benzene ring with an aldehyde substituent, the pyridyl group is a basic aromatic ring with a nitrogen atom, and the tert-butyl group is a branched alkyl group .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or reductive amination . These processes involve the reaction of an amine with a carbonyl compound to form an imine or a Schiff base, which is then reduced to the desired compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a benzene ring, a pyridine ring, and a tert-butyl group. The hydroxy group attached to the benzene ring would make it a phenol, and the aldehyde group would give it carbonyl characteristics .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The aldehyde group could undergo nucleophilic addition reactions, the phenol group could participate in electrophilic aromatic substitution reactions, and the pyridine ring could undergo electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde and phenol groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis of Polyimides

Polyimides are polymers known for their thermal stability and are used in high-tech fields such as aerospace and micro-electronics. The introduction of tert-butyl groups into polyimides can enhance their solubility and transparency while maintaining high glass transition temperatures . The compound could potentially be used as a precursor in the synthesis of novel polyimides with improved properties.

Catalytic Systems

In catalysis, the compound could be used to synthesize catalysts with specific properties. For instance, it might be involved in the creation of thermo-responsive amphiphilic manganese porphyrin-paired ionic co-polymeric hydrogels. These catalysts can facilitate the epoxidation of olefins in water, leading to accelerated catalytic reaction rates and can be easily separated from the reaction media by temperature manipulation .

Biomedical Applications

Heterocyclic compounds like 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde are often used in biomedical research. They can be part of the synthesis of more complex molecules that have potential applications in imaging, diagnostics, or as therapeutic agents .

Molecular Simulations

The compound could be used in computational chemistry for molecular simulations. Programs such as Amber and GROMACS might utilize this compound to model interactions with other molecules, which is crucial in the design of new drugs and materials .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to refer to the Safety Data Sheet (SDS) for detailed information .

properties

IUPAC Name

3-tert-butyl-2-hydroxy-5-pyridin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2,3)14-9-12(8-13(10-18)15(14)19)11-4-6-17-7-5-11/h4-10,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJYBELQAHABAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde

Q & A

Q1: What is the most efficient synthetic route for producing 3-(tert-butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde via Suzuki cross-coupling?

A: The research article by [] investigated various catalysts, bases, and solvents to optimize the Suzuki cross-coupling reaction between 5-bromo-3-(tert-butyl)-2-hydroxybenzaldehyde and pyridin-4-ylboronic acid to synthesize 3-(tert-butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde. They found that the most efficient method utilized:

    Q2: What are the limitations of this optimized Suzuki cross-coupling method for synthesizing similar compounds?

    A: While highly effective for the synthesis of 3-(tert-butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde, the researchers noted that the compatibility of this method with aryl bromides containing electron-donating groups is only moderate. [] This suggests that further optimization might be needed to achieve comparable yields when using aryl bromides with these specific substituents.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.